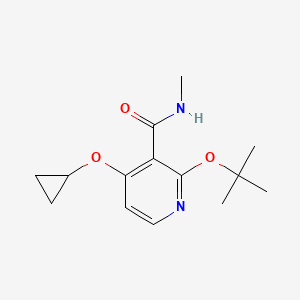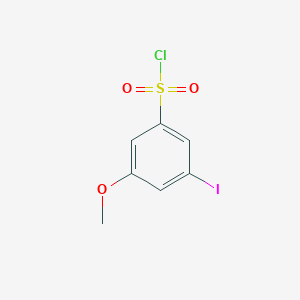![molecular formula C11H9F3O2 B14843865 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)
1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H7F3O It is a derivative of acetophenone, where the phenyl ring is substituted with an acetyl group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone typically involves multiple steps. One common method starts with the nitration of benzotrifluoride, followed by reduction, diazotization, and oximation using acetaldoxime. The oxime is then deoximated to yield the desired ketone . Another method involves the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain the trifluoromethyl acetophenone .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced separation techniques to isolate the desired isomer and remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)acetophenone: Similar structure but with two trifluoromethyl groups instead of one.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Another derivative with similar properties.
Uniqueness: 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an acetyl and a trifluoromethyl group on the phenyl ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
1-[3-acetyl-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H9F3O2/c1-6(15)8-3-9(7(2)16)5-10(4-8)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
GZASTLWRNSDWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


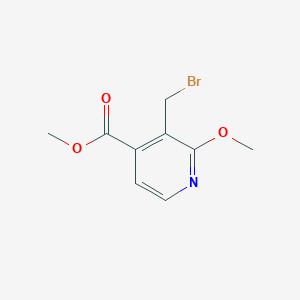
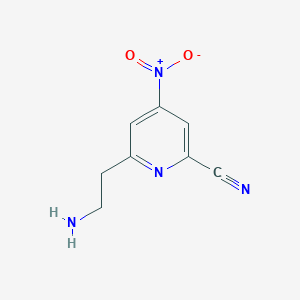
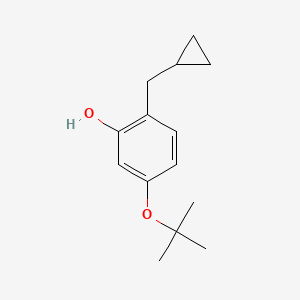
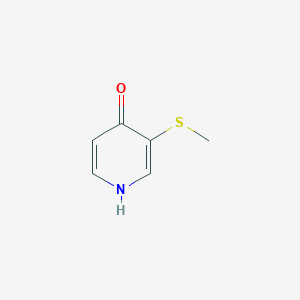
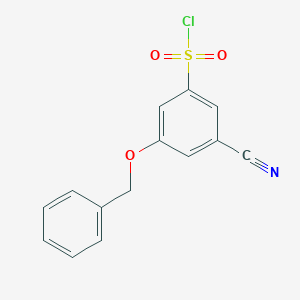
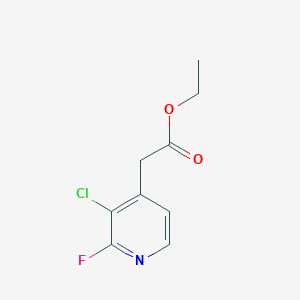
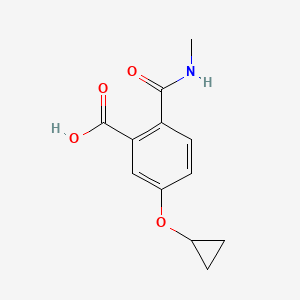
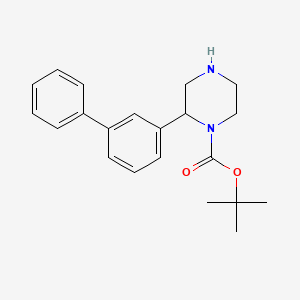

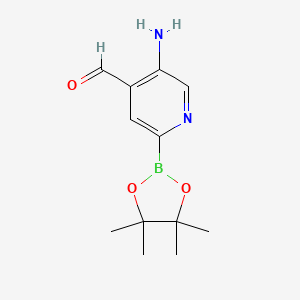
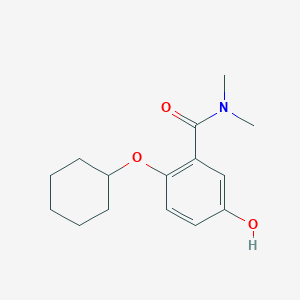
![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
